REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][O-:5].[CH3:6][CH2:7][CH2:8][CH2:9][O-:10].[CH3:11][CH2:12][CH2:13][CH2:14][O-:15].[OH2:16].[V:17].O=[V].[ClH:20].Cl.Cl.[NH3:23]>C(O)CCC>[CH3:1][CH2:2][CH2:3][CH2:4][O-:5].[CH3:6][CH2:7][CH2:8][CH2:9][O-:10].[CH3:11][CH2:12][CH2:13][CH2:14][O-:15].[OH2:16].[V:17].[Cl-:20].[NH4+:23] |f:0.1.2.3.4,5.6.7.8,11.12.13.14.15,16.17|
|
Name
|
Vanadates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
butyl vanadate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].O.[V]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[V].Cl.Cl.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].O.[V]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][O-:5].[CH3:6][CH2:7][CH2:8][CH2:9][O-:10].[CH3:11][CH2:12][CH2:13][CH2:14][O-:15].[OH2:16].[V:17].O=[V].[ClH:20].Cl.Cl.[NH3:23]>C(O)CCC>[CH3:1][CH2:2][CH2:3][CH2:4][O-:5].[CH3:6][CH2:7][CH2:8][CH2:9][O-:10].[CH3:11][CH2:12][CH2:13][CH2:14][O-:15].[OH2:16].[V:17].[Cl-:20].[NH4+:23] |f:0.1.2.3.4,5.6.7.8,11.12.13.14.15,16.17|
|
Name
|
Vanadates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
butyl vanadate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].O.[V]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[V].Cl.Cl.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].O.[V]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |